2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
2-butyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOEVSFYVJQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299950 | |
| Record name | 2-Butyl-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62657-88-9 | |
| Record name | 2-Butyl-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62657-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method includes the reaction of a butyl-substituted thioamide with an α-halo acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, amines.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole compounds with various functional groups.
Scientific Research Applications
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Thiazole and thiazolidine derivatives exhibit distinct properties based on substituents and ring saturation. Below is a detailed comparison:
Table 1: Key Properties of 2-Butyl-1,3-thiazole-4-carboxylic Acid and Analogs
Key Findings
Substituent Effects: Alkyl vs. Chlorine in the 3-chlorophenyl variant introduces electron-withdrawing effects, possibly strengthening binding to hydrophobic enzyme pockets. Thiazole vs. Thiazolidine: The saturated thiazolidine ring (e.g., in 2-butyl-1,3-thiazolidine-4-carboxylic acid) offers conformational flexibility, which may improve interaction with biological targets but reduce aromatic stabilization .
Biological Activity :
- The 4-methylphenyl analog demonstrates AgrA inhibition , critical for blocking bacterial virulence in Staphylococcus aureus . The target compound’s butyl chain may similarly interfere with protein-DNA interactions but with altered binding kinetics.
- Hydroxyl-rich derivatives (e.g., tetrahydroxybutyl-thiazolidine) exhibit high polarity, favoring applications in aqueous systems or as solubility enhancers .
Commercial and Physical Properties: The target compound’s higher cost (vs. 2-amino-1H-benzoimidazole-5-carboxylic acid) reflects synthetic complexity or niche demand . The 3-chlorophenyl analog’s defined melting point (206–207°C) suggests crystalline stability, advantageous for formulation .
Biological Activity
2-Butyl-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for contributing to various biological activities. The carboxylic acid group at the 4-position enhances its solubility and reactivity, making it a suitable candidate for further modifications to improve biological efficacy.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, a series of synthesized derivatives demonstrated significant antifungal activity against various pathogens. In preliminary bioassays:
- Compound 4b and Compound 4i showed over 50% antifungal activity at a concentration of 50 μg/mL against six tested fungi.
| Compound | Concentration (μg/mL) | Activity (%) |
|---|---|---|
| 4b | 50 | >50 |
| 4i | 50 | >50 |
These results indicate the potential of these compounds as fungicides and warrant further investigation into their mechanisms of action.
Antiviral Activity
In addition to antifungal properties, these compounds have also been evaluated for their antiviral activity. Specifically, they were tested against Tobacco Mosaic Virus (TMV) at a concentration of 100 μg/mL. The results indicated varying degrees of efficacy in inhibiting viral replication:
| Compound | Concentration (μg/mL) | TMV Activity (%) |
|---|---|---|
| 4c | 100 | Moderate |
| 4d | 100 | High |
This antiviral potential highlights the versatility of thiazole derivatives in combating viral infections.
Anticancer Activity
The anticancer properties of thiazole-containing compounds are well-documented. A study on related thiazole derivatives revealed significant cytotoxic effects against multiple cancer cell lines. For example:
- Compound X exhibited an IC50 value of 1.98 µg/mL against A-431 cells, demonstrating potent anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound X | A-431 | 1.98 |
| Compound Y | HepG2 | <0.5 |
The structure-activity relationship (SAR) studies suggested that modifications to the thiazole ring could enhance cytotoxicity, indicating a promising avenue for drug development.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in cellular processes such as proliferation and metabolism. For instance:
- Thiazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for cancer cell growth.
Case Studies
- Antifungal Study : A comprehensive evaluation involving multiple thiazole derivatives showed that modifications at the carboxylic acid position significantly enhanced antifungal activity against Candida species.
- Anticancer Research : In vitro studies indicated that certain thiazole derivatives could induce apoptosis in breast cancer cell lines through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-butyl-1,3-thiazole-4-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves condensation of thioamides with α-haloketones or aldehydes. For example, substituting the thiazole core with a butyl group requires controlled alkylation under inert conditions. Yields can be enhanced by optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to confirm the thiazole ring and butyl substituent (e.g., δ ~2.5–3.0 ppm for CH groups adjacent to sulfur).
- LC-MS : Verify molecular ion peaks (e.g., m/z 215.3 for [M+H]) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Acid-base extraction is effective due to the carboxylic acid moiety. Dissolve the crude product in NaOH (aq.), wash with dichloromethane to remove non-polar impurities, then reprecipitate by acidifying with HCl. Recrystallization from ethanol/water (1:3) improves crystalline purity .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors where thiazole derivatives are known modulators (e.g., metallo-β-lactamases). Use fluorescence-based inhibition assays (IC determination) or microbial growth inhibition tests (MIC against Gram-positive/negative strains). Reference pharmacological data from structurally similar compounds (e.g., 2-amino-5-pentylthiazole-4-carboxylic acid’s β-lactamase inhibition in PDB: 8HXU) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron XRD (λ = 0.7–1.0 Å) to mitigate absorption effects.
- Refinement in SHELXL : Apply empirical absorption corrections (e.g., spherical harmonic functions) to address anisotropic scattering. Validate refinement with R < 0.05 and wR < 0.10. Use the SQUEEZE tool for disordered solvent molecules .
Q. What structure-activity relationship (SAR) insights exist for modifying the thiazole core of this compound?
- Methodological Answer :
- Substituent Effects : Fluorination at the phenyl ring (e.g., 2-[(3,5-difluorophenyl)amino] analogs) enhances bioactivity by improving lipophilicity and target binding .
- Carboxylic Acid Role : The COOH group is critical for hydrogen bonding with enzymatic active sites (e.g., metallo-β-lactamase Zn ions, as seen in PDB: 8HXU) .
- Butyl Chain Optimization : Longer alkyl chains (e.g., pentyl) may increase membrane permeability but reduce solubility. Balance via logP calculations (e.g., ChemAxon or OpenEye toolkits) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with target proteins (e.g., β-lactamases). Parameterize the ligand using its InChI key (e.g., COKXDXWVDHGSHT-UHFFFAOYSA-N) for accurate charge assignment .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC).
- Batch Variability Control : Standardize synthetic protocols (e.g., CAS 944275-21-2 derivatives require strict anhydrous conditions) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
